molecular formula C10H19Cl2N3OS B2511208 N'-(4-Aminobenzyl)-N,N-dimethylmethanesulfonimidamide dihydrochloride CAS No. 2138134-71-9

N'-(4-Aminobenzyl)-N,N-dimethylmethanesulfonimidamide dihydrochloride

Cat. No.: B2511208
CAS No.: 2138134-71-9
M. Wt: 300.24
InChI Key: WQGOMJBZNSTSTR-UHFFFAOYSA-N
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Description

N'-(4-Aminobenzyl)-N,N-dimethylmethanesulfonimidamide dihydrochloride is a useful research compound. Its molecular formula is C10H19Cl2N3OS and its molecular weight is 300.24. The purity is usually 95%.
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Scientific Research Applications

Benzylation of Alcohols and Phenols

Carlsen (1998) discusses the benzylation of alcohols and phenols using compounds related to N'-(4-Aminobenzyl)-N,N-dimethylmethanesulfonimidamide dihydrochloride. This process involves converting primary alkylamines to the corresponding alcohols, highlighting the compound's utility in organic synthesis (Carlsen, 1998).

Synthetic Technology

Ling-ya (2015) elaborates on the synthesis of N,N-Dimethyl-4-nitrobenzylamine, an important intermediate for organic synthesis in medicine, pesticide, and chemical fields. This study demonstrates the role of similar compounds in the synthesis of industrially relevant chemicals (Ling-ya, 2015).

Alkylation and Oxidation in Organic Chemistry

Ohkata, Takee, and Akiba (1985) explore the alkylation and oxidation of specific compounds, providing insights into the chemical behavior of similar aminobenzyl-based compounds in organic reactions (Ohkata, Takee, & Akiba, 1985).

Chemical Characterization and Applications

Efe and Schlemper (1993) focus on the synthesis and characterization of amine-nitrogen substituted α-amine oxime ligands. This study provides a detailed understanding of the structural and chemical properties of compounds related to this compound (Efe & Schlemper, 1993).

Carbonic Anhydrase Inhibition and Anticancer Activity

Morsy et al. (2009) investigated bis-sulfonamides, including compounds structurally similar to this compound, as inhibitors of the enzyme carbonic anhydrase. They found these compounds to be effective against certain cancer cell lines, indicating potential applications in cancer research (Morsy et al., 2009).

Properties

IUPAC Name

4-[[(dimethylamino-methyl-oxo-λ6-sulfanylidene)amino]methyl]aniline;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3OS.2ClH/c1-13(2)15(3,14)12-8-9-4-6-10(11)7-5-9;;/h4-7H,8,11H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGOMJBZNSTSTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=NCC1=CC=C(C=C1)N)(=O)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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